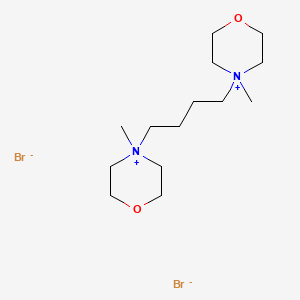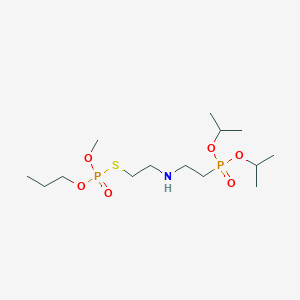
Phosphorothioic acid, O-methyl O-propyl S-(O',O'-diisopropyl-N-ethylphosphoramido)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, O-methyl O-propyl S-(O’,O’-diisopropyl-N-ethylphosphoramido)ethyl ester is an organophosphate compound Organophosphates are widely known for their use in agriculture as insecticides and pesticides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O-methyl O-propyl S-(O’,O’-diisopropyl-N-ethylphosphoramido)ethyl ester typically involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with appropriate amines and alcohols . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors. The process includes the careful handling of reagents and intermediates to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorothioic acid, O-methyl O-propyl S-(O’,O’-diisopropyl-N-ethylphosphoramido)ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides and other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler phosphorothioate derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorothioate oxides, while substitution reactions can produce various substituted phosphorothioates.
Wissenschaftliche Forschungsanwendungen
Phosphorothioic acid, O-methyl O-propyl S-(O’,O’-diisopropyl-N-ethylphosphoramido)ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Research explores its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: It is used in the formulation of pesticides and insecticides, contributing to agricultural productivity.
Wirkmechanismus
The mechanism of action of phosphorothioic acid, O-methyl O-propyl S-(O’,O’-diisopropyl-N-ethylphosphoramido)ethyl ester involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function . By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to the accumulation of acetylcholine and subsequent overstimulation of the nervous system. This mechanism is similar to other organophosphates, but the specific structure of this compound may confer unique properties and potency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Profenofos: An organophosphate insecticide with a similar mechanism of action.
Phosphorothioic acid, O,O-diethyl O-[2-(ethylthio)ethyl] ester: Another organophosphate with comparable chemical properties.
Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester: Used in agriculture with similar applications.
Uniqueness
Phosphorothioic acid, O-methyl O-propyl S-(O’,O’-diisopropyl-N-ethylphosphoramido)ethyl ester is unique due to its specific structural features, which may influence its reactivity, potency, and applications
Eigenschaften
CAS-Nummer |
21988-67-0 |
|---|---|
Molekularformel |
C14H33NO6P2S |
Molekulargewicht |
405.43 g/mol |
IUPAC-Name |
2-di(propan-2-yloxy)phosphoryl-N-[2-[methoxy(propoxy)phosphoryl]sulfanylethyl]ethanamine |
InChI |
InChI=1S/C14H33NO6P2S/c1-7-10-19-23(17,18-6)24-12-9-15-8-11-22(16,20-13(2)3)21-14(4)5/h13-15H,7-12H2,1-6H3 |
InChI-Schlüssel |
IDOJJLWJNNKBPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOP(=O)(OC)SCCNCCP(=O)(OC(C)C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14163644.png)
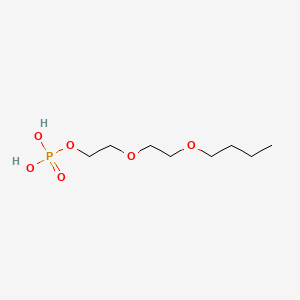
![N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine](/img/structure/B14163652.png)
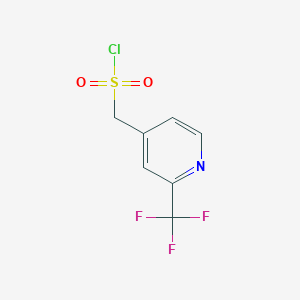
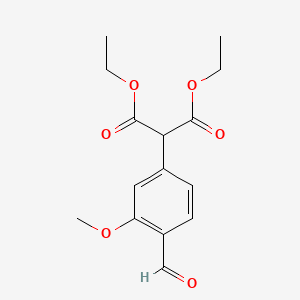
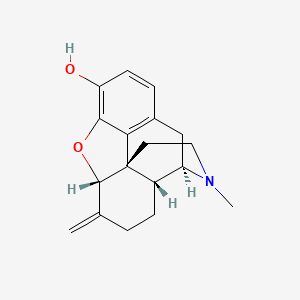
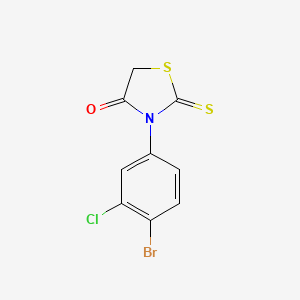
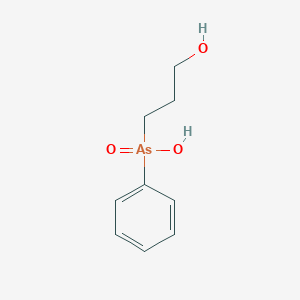
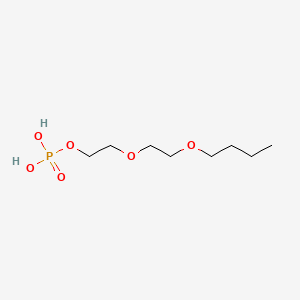
![N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B14163696.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-[(2,2-dimethyl-1-oxopropyl)amino]-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14163700.png)
![N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14163716.png)
![2,2'-[(2-Butoxy-5-methylbenzyl)imino]diethanol](/img/structure/B14163721.png)
